N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is a complex organic compound that features a bromothiophene moiety, an oxadiazole ring, and a dimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then cyclized with an appropriate reagent to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 2,5-dimethoxybenzoyl chloride under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, while the oxadiazole ring could contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene ring.
2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine: Contains multiple bromothiophene units and a triazine core.
Uniqueness
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is unique due to the combination of its bromothiophene, oxadiazole, and dimethoxybenzamide moieties. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-8-3-4-10(22-2)9(7-8)13(20)17-15-19-18-14(23-15)11-5-6-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOMPMREJPBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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